Hexamethylolmelamine

Catalog No.
S569335
CAS No.
531-18-0
M.F
C9H18N6O6
M. Wt
306.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylolmelamine

CAS Number

531-18-0

Product Name

Hexamethylolmelamine

IUPAC Name

[[4,6-bis[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol

Molecular Formula

C9H18N6O6

Molecular Weight

306.28 g/mol

InChI

InChI=1S/C9H18N6O6/c16-1-13(2-17)7-10-8(14(3-18)4-19)12-9(11-7)15(5-20)6-21/h16-21H,1-6H2

InChI Key

YGCOKJWKWLYHTG-UHFFFAOYSA-N

SMILES

C(N(CO)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)O

Synonyms

2,4,6-trimethanolmelamine, cealysin

Canonical SMILES

C(N(CO)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)O

The exact mass of the compound Hexamethylolmelamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118741. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexamethylolmelamine (HMM) is the fully methylolated, crystalline monomer within the melamine-formaldehyde (MF) resin family. [2, 4] As a discrete chemical compound (C₉H₁₈N₆O₆), it is distinct from common MF resins, which are typically oligomeric mixtures supplied in aqueous solutions. [23] Its structure features a central triazine ring with six highly reactive N-methylol (-CH₂OH) functional groups, providing the highest possible reactive site density in its class. [2] This defined structure and high functionality make it a critical precursor for producing advanced, etherified melamine resins and a high-purity crosslinking agent for applications demanding precise stoichiometry and minimal residual reactants. [9, 19]

Substituting Hexamethylolmelamine (HMM) with seemingly similar alternatives introduces significant process and performance risks. Its most common derivative, Hexamethoxymethylmelamine (HMMM), is an etherified resin with fundamentally different solubility, stability, and reactivity; HMMM is stable, soluble in organic solvents, and cures via acid-catalyzed transetherification, whereas HMM is water-soluble and cures directly via thermal condensation of its highly reactive hydroxyl groups. [8, 10, 19] Using generic, non-crystalline melamine-formaldehyde (MF) resin syrups is also an invalid substitution, as these are undefined oligomeric mixtures with high water content, lower functionality, and significantly higher levels of free formaldehyde, which compromises final properties, reproducibility, and regulatory compliance. [2] Therefore, applications requiring a defined, high-purity, water-soluble crosslinker with maximum reactive group density cannot be reliably served by these common substitutes.

Precursor Purity: Specified Low Free Formaldehyde Content

As a purified, crystalline solid, Hexamethylolmelamine offers superior control over free formaldehyde content compared to common liquid melamine-formaldehyde (MF) resin solutions. [2] Advanced manufacturing processes for crystalline HMM allow for specifications of free formaldehyde at ≤0.2% by weight. [2] This contrasts sharply with standard MF resin solutions, which can contain several percent free formaldehyde, introducing process variability and safety concerns. [2]

Evidence DimensionFree Formaldehyde Content (% by weight)
Target Compound Data≤1.0% (with advanced processes achieving ≤0.2%)
Comparator Or BaselineStandard Melamine-Formaldehyde (MF) resin solutions: 'several percent'
Quantified DifferenceAt least an order of magnitude lower free formaldehyde content compared to standard resin solutions.
ConditionsCommercial product specification.

Lower free formaldehyde is critical for meeting EHS regulations, ensuring formulation stability, and improving the predictability of crosslinking reactions.

Processability: Defined Crystalline Form with Specific Melting Point for Solvent-Free Processing

Hexamethylolmelamine is a crystalline solid with a defined melting point reported at approximately 150-154 °C. [1, 2] This physical property distinguishes it from its widely used etherified derivative, hexamethoxymethylmelamine (HMMM), which is often supplied as a viscous liquid or low-melting solid (40-42 °C). [2, 3] The solid nature and higher melting point of HMM enable its use in solvent-free manufacturing processes such as melt compounding with thermoplastics or as a stable, non-agglomerating component in powder coating formulations.

Evidence DimensionPhysical Form and Melting Point (°C)
Target Compound DataCrystalline solid, M.P. ~150-154 °C
Comparator Or BaselineHexamethoxymethylmelamine (HMMM): Viscous liquid or low-melting solid, M.P. ~40-42 °C
Quantified Difference>100 °C higher melting point than its etherified derivative.
ConditionsStandard atmospheric pressure.

This enables use in high-temperature, solvent-free processes where a liquid or low-melting crosslinker would be unsuitable, offering a route to environmentally friendly manufacturing.

Formulation Compatibility: Enhanced Solubility and Reactivity for Aqueous Systems

The six N-methylol (-CH₂OH) groups of Hexamethylolmelamine render it soluble in water, making it a highly effective crosslinker for aqueous formulations. [1, 5] This contrasts with its etherified derivative, hexamethoxymethylmelamine (HMMM), which has limited water solubility but is readily soluble in organic solvents. [3, 4] HMM reacts directly via thermal condensation, whereas HMMM requires acid catalysis for crosslinking. [8] This makes HMM particularly suitable for water-based systems containing polymers with hydroxyl, carboxyl, or amide groups (e.g., PVA, cellulose, polyacrylamide), where the addition of strong acids is undesirable.

Evidence DimensionSolubility and Curing Chemistry
Target Compound DataSoluble in water; cures by thermal condensation.
Comparator Or BaselineHexamethoxymethylmelamine (HMMM): Slightly soluble in water, readily soluble in organic solvents; requires acid catalysis.
Quantified DifferenceQualitatively opposite solubility profile and different curing mechanism.
ConditionsAqueous vs. organic solvent-based formulations.

This allows for the formulation of high-performance, low-VOC aqueous coatings, adhesives, and binders without requiring corrosive or destabilizing acid catalysts.

High-Purity Precursor for Etherified Melamine Resins

As a defined, crystalline monomer with low residual formaldehyde, Hexamethylolmelamine serves as the ideal starting material for synthesizing high-purity, fully etherified melamine resins like Hexamethoxymethylmelamine (HMMM). [1, 2] Using HMM ensures a high degree of methylolation prior to etherification, leading to a more uniform final product with predictable performance in demanding coating and rubber adhesion applications.

Crosslinker for High-Performance Aqueous Adhesives and Binders

The water solubility and high reactivity of HMM make it the right choice for crosslinking water-soluble polymers such as polyvinyl alcohol (PVA), starches, and cellulosic derivatives. [3] This is particularly relevant in formulating wood adhesives, paper impregnating resins, and textile finishing agents where high bond strength, water resistance, and low-VOC content are required.

Functional Additive in Solvent-Free Powder Coatings and Thermoplastic Compounding

Leveraging its solid nature and distinct melting point (~150 °C), HMM can be incorporated into solvent-free systems. [4] It can be melt-blended with functionalized thermoplastics or included in powder coating formulations to provide a latent, thermally-activated crosslinking function, enhancing the mechanical properties, thermal stability, and chemical resistance of the final part.

High-Density Crosslinker for Fire-Retardant and High-Hardness Coatings

With six reactive hydroxymethyl groups per molecule, HMM provides the maximum theoretical crosslink density. This is crucial for developing coatings and laminates with exceptional hardness, scratch resistance, and chemical resistance. [5] The high nitrogen content of the triazine ring also contributes to char formation, making it a valuable component in the synthesis of intumescent flame-retardant systems. [6]

XLogP3

-2.2

Melting Point

137.0 °C

UNII

QF209902UL

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

531-18-0

Wikipedia

Hexamethylolmelamine

General Manufacturing Information

Methanol, 1,1',1'',1''',1'''',1'''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakis-: INACTIVE

Dates

Last modified: 08-15-2023

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